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Introduction

MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP), a muramyl tripeptide containing meso-

diaminopimelic acid (mDAP), is a key component of peptidoglycan (PGN) found predominantly

in the cell walls of Gram-negative bacteria.[1] As an intracellular pathogen-associated

molecular pattern (PAMP), M-TriDAP is recognized by the cytosolic pattern recognition

receptors (PRRs) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1)

and, to a lesser extent, NOD2.[1][2] This dual agonism positions M-TriDAP as a significant

immunomodulator, capable of initiating potent innate immune responses. This technical guide

provides a comprehensive overview of M-TriDAP, its mechanism of action, and methodologies

for its study, tailored for professionals in immunology and drug development.

Core Concepts: NOD1 and NOD2 Recognition
NOD1 and NOD2 are members of the NOD-like receptor (NLR) family, playing a crucial role in

the intracellular surveillance of bacterial components.[3] Their activation by specific PGN

fragments triggers downstream signaling cascades, leading to the production of pro-

inflammatory cytokines and chemokines, thereby orchestrating an effective immune response.

[4]
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NOD1 primarily recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a dipeptide

characteristic of Gram-negative bacteria.[5]

NOD2 recognizes muramyl dipeptide (MDP), a motif present in the PGN of nearly all

bacteria.[6]

M-TriDAP, containing the core iE-DAP structure within a larger muramyl tripeptide, is a potent

activator of NOD1 and also demonstrates activity on NOD2.[1][7]

Physicochemical Properties of M-TriDAP
Property Value

Synonyms

N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-

diaminopimelic acid, DAP-containing muramyl

tripeptide

Chemical Formula C₂₆H₄₃N₅O₁₅

Molecular Weight 665.64 g/mol

Source Synthetic

Appearance Lyophilized powder

Solubility Water

Signaling Pathways Activated by M-TriDAP
Upon recognition by NOD1 and/or NOD2 in the cytoplasm, M-TriDAP induces a conformational

change in the receptor, leading to the recruitment of the serine/threonine kinase RIPK2 (also

known as RICK or CARDIAK).[1][4] This interaction, mediated by CARD-CARD homotypic

interactions, is a central event in NOD signaling.[8] Activation of RIPK2 initiates downstream

signaling cascades, primarily culminating in the activation of the transcription factor NF-κB and

mitogen-activated protein kinases (MAPKs).[4][9]

Activated NF-κB translocates to the nucleus, where it induces the transcription of a wide array

of pro-inflammatory genes, including those encoding cytokines such as TNF-α, IL-6, and IL-8.

[1][4]
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Caption: M-TriDAP signaling through NOD1 and NOD2.

Quantitative Data on M-TriDAP Activity
The following tables summarize the available quantitative data on the immunostimulatory

activity of M-TriDAP.

Table 1: NF-κB Activation in Response to NOD Agonists

Cell Line Agonist Concentration

NF-κB
Activation
(Fold Increase
vs. Control)

Reference

A549-Dual™ M-TriDAP 50 µM

Significant

Increase (p <

0.05)

[10]

A549-Dual™ TriDAP 50 µM

Significant

Increase (p <

0.05)

[10]

A549-Dual™ MDP 50 µM

Weaker

Activation vs.

Control (p <

0.05)

[10]

Table 2: Cytokine and Interferon-Stimulated Gene (ISG) Induction
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Cell Line Agonist
Concentrati
on

Measured
Endpoint

Fold
Increase vs.
Control

Reference

A549 M-TriDAP 50 µM IL-8+ cells 3.35 [10]

A549 TriDAP 50 µM IL-8+ cells 3.29 [10]

A549 M-TriDAP Not Specified
ISG15 mRNA

(8h)
148 [1]

A549 M-TriDAP Not Specified
IL-8 mRNA

(8h)
1.71 [10]

A549 TriDAP Not Specified
IL-8 mRNA

(8h)
1.68 [10]

Note: Direct comparative EC50 values for M-TriDAP on NOD1 and NOD2 are not readily

available in the cited literature. However, studies indicate that M-TriDAP induces NF-κB

activation at levels similar to the potent NOD1 agonist Tri-DAP.[2] One study noted a 4-fold

higher antiviral potency for TriDAP compared to M-TriDAP, suggesting potential differences in

their NOD1-mediated signaling efficacy in that specific context.[1]

Experimental Protocols
Assessment of NOD1/NOD2 Activation using HEK-
Blue™ Reporter Cells
This protocol describes a method to quantify the activation of NOD1 and NOD2 by M-TriDAP
using HEK-Blue™ hNOD1 and HEK-Blue™ hNOD2 cells, which are engineered to express a

secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-

inducible promoter.

Materials:

HEK-Blue™ hNOD1 and HEK-Blue™ hNOD2 cells (InvivoGen)

HEK-Blue™ Detection medium (InvivoGen)
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M-TriDAP (InvivoGen, Cat. No. tlrl-mtd)

Control agonists (e.g., Tri-DAP for NOD1, MDP for NOD2)

Endotoxin-free water

96-well flat-bottom cell culture plates

Spectrophotometer (620-655 nm)

Procedure:

Cell Preparation:

Culture HEK-Blue™ hNOD1 and hNOD2 cells according to the supplier's instructions.

On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-

Blue™ Detection medium to a density of 2.8 x 10⁵ cells/mL.

Agonist Preparation:

Reconstitute lyophilized M-TriDAP and control agonists in endotoxin-free water to a stock

concentration of 1 mg/mL.

Prepare serial dilutions of the agonists in cell culture medium. A typical working

concentration range for M-TriDAP is 100 ng/mL to 10 µg/mL.[2]

Assay Protocol:

Add 20 µL of each agonist dilution to the wells of a 96-well plate. Include a negative

control (medium only).

Add 180 µL of the cell suspension to each well (final volume 200 µL).

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

Measurement of SEAP Activity:

Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
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The SEAP activity, which correlates with NF-κB activation, is proportional to the OD

reading.

Experimental Workflow for NOD Activation Assay

Workflow for M-TriDAP Activity Assessment
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Caption: A typical experimental workflow.
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Quantification of Cytokine Production by ELISA
This protocol provides a general framework for measuring cytokine (e.g., IL-8, TNF-α, IL-6)

secretion from immune cells (e.g., human PBMCs, THP-1 monocytes) in response to M-
TriDAP stimulation.

Materials:

Immune cells of interest (e.g., THP-1 monocytes, primary PBMCs)

Complete cell culture medium

M-TriDAP

LPS (as a positive control for TLR activation)

24-well or 96-well cell culture plates

Commercial ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)

Plate reader

Procedure:

Cell Seeding:

Seed cells at an appropriate density (e.g., 5 x 10⁵ to 1 x 10⁶ cells/mL) in culture plates.

Allow cells to adhere or stabilize for a few hours or overnight.

Cell Stimulation:

Prepare dilutions of M-TriDAP in culture medium.

Remove the existing medium from the cells and replace it with medium containing the

different concentrations of M-TriDAP or controls.

Incubate for a predetermined time, which may vary depending on the cytokine of interest

(e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6 and IL-8).[11]
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Sample Collection:

Centrifuge the plates to pellet the cells.

Carefully collect the culture supernatants, avoiding disturbance of the cell pellet.

Supernatants can be used immediately or stored at -80°C for later analysis.

ELISA Protocol:

Perform the ELISA according to the manufacturer's instructions. This typically involves:

Coating a 96-well plate with a capture antibody.

Blocking the plate.

Adding standards and samples (supernatants).

Adding a biotinylated detection antibody.

Adding a streptavidin-enzyme conjugate (e.g., HRP).

Adding a substrate and stopping the reaction.

Reading the absorbance on a plate reader.

Data Analysis:

Generate a standard curve from the absorbance readings of the known standards.

Calculate the concentration of the cytokine in the unknown samples by interpolating their

absorbance values from the standard curve.

Conclusion
M-TriDAP is a valuable tool for studying the innate immune responses mediated by NOD1 and

NOD2. Its ability to potently activate NF-κB and induce the production of key pro-inflammatory

cytokines makes it a relevant molecule for research in infectious diseases, vaccine adjuvant

development, and inflammatory disorders. The experimental protocols provided in this guide
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offer a starting point for the characterization of M-TriDAP's activity and the elucidation of its

role in various biological contexts. Further research, particularly focusing on the precise

quantification of its binding affinities and activation potentials for both NOD1 and NOD2, will

continue to refine our understanding of this important immunomodulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2
Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response -
PMC [pmc.ncbi.nlm.nih.gov]

2. invivogen.com [invivogen.com]

3. Frontiers | IL-6 and TNFα Drive Extensive Proliferation of Human Tregs Without
Compromising Their Lineage Stability or Function [frontiersin.org]

4. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer
[frontiersin.org]

5. invivogen.com [invivogen.com]

6. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]

9. invivogen.com [invivogen.com]

10. mdpi.com [mdpi.com]

11. Kinetics of TNF, IL-6, and IL-8 gene expression in LPS-stimulated human whole blood -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [M-TriDAP: A Technical Guide to a Dual NOD1/NOD2
Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137929#m-tridap-as-a-dual-nod1-nod2-agonist]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15137929?utm_src=pdf-body
https://www.benchchem.com/product/b15137929?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11121681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11121681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11121681/
https://www.invivogen.com/m-tridap
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.783282/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.783282/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1004439/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1004439/full
https://www.invivogen.com/ie-dap
https://pmc.ncbi.nlm.nih.gov/articles/PMC7679954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7679954/
https://www.researchgate.net/figure/Characterization-of-SEAP-based-HEK-blue-assays-to-measure-NOD1-and-NOD2-activation-in_fig1_393513559
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00328/full
https://www.invivogen.com/tri-dap
https://www.mdpi.com/1422-0067/25/10/5318
https://pubmed.ncbi.nlm.nih.gov/1989598/
https://pubmed.ncbi.nlm.nih.gov/1989598/
https://www.benchchem.com/product/b15137929#m-tridap-as-a-dual-nod1-nod2-agonist
https://www.benchchem.com/product/b15137929#m-tridap-as-a-dual-nod1-nod2-agonist
https://www.benchchem.com/product/b15137929#m-tridap-as-a-dual-nod1-nod2-agonist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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